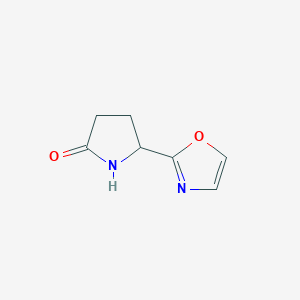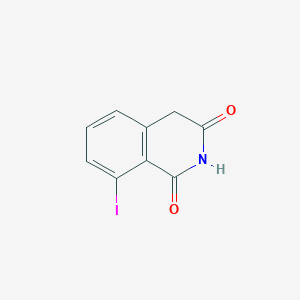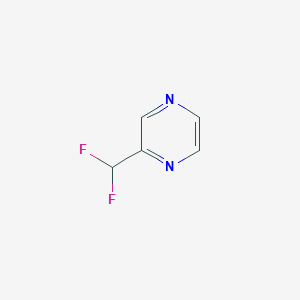
3-Methyl-1H-indazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1H-indazole-4-carbaldehyde is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals. The compound’s structure consists of an indazole ring substituted with a methyl group at the 3-position and an aldehyde group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1H-indazole-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-nitrobenzaldehyde with hydrazine hydrate, followed by cyclization and subsequent functional group modifications . Another approach involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions .
Industrial Production Methods: Industrial production methods for this compound often involve optimized synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-1H-indazole-4-carbaldehyde undergoes various chemical reactions, including:
Substitution: The methyl group at the 3-position can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products Formed:
Oxidation: 3-Methyl-1H-indazole-4-carboxylic acid.
Reduction: 3-Methyl-1H-indazole-4-methanol.
Substitution: Various halogenated or nitrated derivatives of this compound.
Scientific Research Applications
3-Methyl-1H-indazole-4-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-1H-indazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of protein function . Additionally, the indazole ring can interact with various enzymes and receptors, influencing cellular processes .
Comparison with Similar Compounds
1H-Indazole-3-carbaldehyde: Similar structure but with the aldehyde group at the 3-position.
3-Methyl-1H-indazole-5-carbaldehyde: Similar structure but with the aldehyde group at the 5-position.
3-Methyl-1H-indazole-4-carboxylic acid: Oxidized form of 3-Methyl-1H-indazole-4-carbaldehyde.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H8N2O |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
3-methyl-2H-indazole-4-carbaldehyde |
InChI |
InChI=1S/C9H8N2O/c1-6-9-7(5-12)3-2-4-8(9)11-10-6/h2-5H,1H3,(H,10,11) |
InChI Key |
AMFSMHDHKSJWPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN1)C=CC=C2C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-(3-Amino-2-methylimidazo[1,2-a]pyridin-7-yl)acetic acid](/img/structure/B12973803.png)





![(3aR,8aR)-6-((3-(diphenylphosphino)-[1,1'-biphenyl]-2-yl)oxy)-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine](/img/structure/B12973845.png)


